

Technical Guide: PTP Inhibitor V Dihydrate (PHPS1) and Signal Transduction

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Compound of Interest

Compound Name: PTP inhibitor V dihydrate

CAS No.: 2649087-82-9

Cat. No.: B6172586

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Executive Summary

PTP Inhibitor V Dihydrate (Phenylhydrazonopyrazolone Sulfonate 1, or PHPS1) is a cell-permeable, small-molecule inhibitor targeting SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2). Unlike many broad-spectrum phosphatase inhibitors (e.g., Vanadate), PTP Inhibitor V displays high selectivity for SHP-2 over closely related phosphatases like SHP-1 and PTP1B.

In signal transduction research, this compound is the gold standard for interrogating the positive regulatory role of SHP-2 in Receptor Tyrosine Kinase (RTK) pathways, specifically the RAS-ERK/MAPK cascade. This guide details the chemical properties, mechanistic action, and validated experimental protocols for utilizing PTP Inhibitor V in cellular assays.

Chemical Profile & Stability

The "Dihydrate" designation typically refers to the stable salt form (often Sodium or Potassium) of the sulfonated molecule, which enhances stability and solubility compared to the free acid.

Property	Specification
Common Name	PTP Inhibitor V; PHPS1
Chemical Name	4-[2-[3-(4-Nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-pyrazol-(4Z)-ylidene]hydrazino]-benzenesulfonic acid
CAS Number	314291-83-3 (Anhydrous); 2649087-82-9 (Dihydrate/Salt forms)
Molecular Formula	C ₂₁ H ₁₅ N ₅ O ₆ S ^{[1][2][3][4][5][6][7][8]} · 2H ₂ O (Dihydrate form)
Target	SHP-2 (PTPN11)
Selectivity	SHP-2 (= 0.73 μM) >> PTP1B (= 5.8 μM) > SHP-1 (= 10.7 μM)
Solubility	Soluble in DMSO (up to ~90 mg/mL). Insoluble in water/PBS directly.
Appearance	Orange to Red Solid

Reconstitution & Storage Protocol

- Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for initial reconstitution.
- Stock Concentration: Prepare a 10 mM or 20 mM stock solution.
 - Calculation: For 5 mg of PHPS1 (MW ~465.4 + 36 for dihydrate ≈ 501.4 g/mol), add ~997 μL DMSO to achieve ~10 mM.
- Storage: Aliquot into light-protective (amber) vials. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Mechanism of Action: The SHP-2 Paradox

To use PTP Inhibitor V effectively, one must understand the unique biology of its target. While most phosphatases (like PTP1B) are negative regulators (turning signals "off"), SHP-2 is a positive signal transducer.

The Mechanism[4][5][10][11][12]

- Basal State (Auto-inhibition): In resting cells, SHP-2 is inactive.[4][5] Its N-terminal SH2 domain (N-SH2) binds intramolecularly to the PTP catalytic domain, blocking the active site. [4][5][8]
- Activation: Upon growth factor stimulation (e.g., EGF, PDGF), the SH2 domains bind to phosphotyrosines on receptors (RTKs) or adaptors (Gab1).[9] This releases the N-SH2 "clamp," exposing the catalytic site.
- Inhibitor Binding: PTP Inhibitor V (PHPS1) binds directly to the catalytic PTP domain of SHP-2. It stabilizes the enzyme in an inactive conformation or sterically hinders substrate access, preventing the dephosphorylation of specific sites (like pTyr on RasGAP or Spry) that is required to sustain RAS activation.

Signal Transduction Pathway: EGFR/MAPK

The primary application of PTP Inhibitor V is to block the EGF-induced ERK1/2 phosphorylation.

- Normal Flow: EGF

EGFR

Gab1/SHP-2

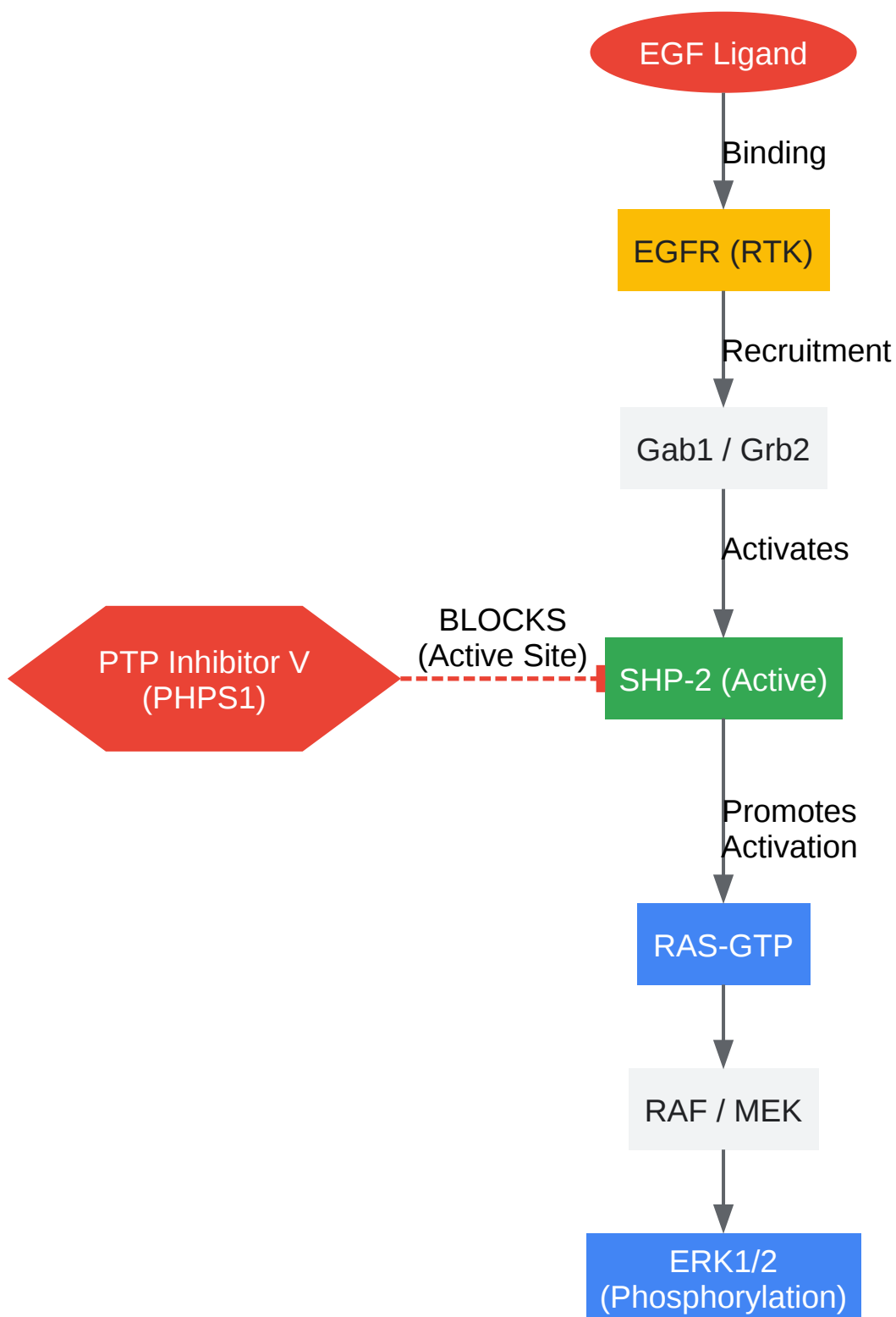
RAS-GTP

RAF

MEK

ERK.

- Inhibitor Effect: By blocking SHP-2, PTP Inhibitor V prevents the full activation of RAS, leading to reduced p-ERK levels.



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Figure 1: PTP Inhibitor V targets the active SHP-2 enzyme, severing the link between RTKs (EGFR) and the RAS-MAPK cascade, thereby reducing ERK phosphorylation.

Experimental Protocol: Cell-Based Inhibition Assay

This protocol describes the validation of PTP Inhibitor V using an EGF-stimulation assay in HeLa or HEK293 cells. The readout is Western Blotting for phospho-ERK1/2 (Thr202/Tyr204).

Materials

- Cell Line: HeLa, HEK293, or MCF-7.
- Reagents: PTP Inhibitor V (10 mM DMSO stock), Recombinant Human EGF.
- Lysis Buffer: RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors (Note: Do not add Vanadate if you plan to measure phosphatase activity downstream, but for Western blot, standard cocktails are fine).

Step-by-Step Methodology

- Seeding (Day 0): Seed cells in 6-well plates (cells/well) in complete medium (DMEM + 10% FBS). Incubate overnight to reach 70-80% confluency.
- Starvation (Day 1): Critical Step: Wash cells 2x with PBS and switch to Serum-Free Medium for 16–24 hours. Reasoning: Serum contains growth factors that activate ERK. Starvation reduces basal p-ERK levels to zero, allowing a clean window for EGF stimulation.
- Inhibitor Pre-treatment (Day 2): Add PTP Inhibitor V to the serum-free medium.
 - Dose Response: 0 μ M (DMSO Control), 1 μ M, 5 μ M, 10 μ M, 20 μ M.
 - Incubation: 1 hour at 37°C.
 - Note: Do not exceed 0.1% final DMSO concentration to avoid solvent toxicity.
- Stimulation: Add EGF (final concentration 50–100 ng/mL) directly to the media containing the inhibitor.

- Time: Incubate for exactly 5 to 10 minutes.
- Reasoning: ERK phosphorylation peaks rapidly (5-10 min) and degrades by 30-60 min.
- Termination & Lysis:
 - Place plate on ice immediately.
 - Aspirate media.
 - Wash 1x with ice-cold PBS.
 - Add 150 μ L ice-cold Lysis Buffer. Scrape and collect lysates.
- Analysis (Western Blot):
 - Run SDS-PAGE.
 - Probe membrane with Anti-Phospho-ERK1/2 (Thr202/Tyr204).
 - Strip and re-probe with Anti-Total ERK1/2 (Loading Control).

Workflow Diagram



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Figure 2: Experimental timeline for validating PTP Inhibitor V activity in cell culture.

Data Interpretation & Controls

Expected Results

- DMSO + EGF: Strong band for p-ERK.
- Inhibitor V (5-20 μ M) + EGF: Dose-dependent reduction in p-ERK intensity.

- Total ERK: Should remain constant across all lanes.

Selectivity Profile (IC50 Values)

Use these values to design your dose-response curve. Concentrations >50 μM may lose selectivity and inhibit other PTPs.

Enzyme	IC50 / Ki (μM)	Interpretation
SHP-2 (Target)	0.73	High Potency
PTP1B	5.8	~8-fold less sensitive
SHP-1	10.7	~15-fold less sensitive
PTP-MEG2	> 50	No inhibition

Troubleshooting

- Precipitation: If the inhibitor precipitates in media (cloudiness), dilute the DMSO stock into warm media dropwise while vortexing. Ensure final concentration is within solubility limits (<100 μM).
- No Inhibition: Ensure cells were adequately starved. High basal p-ERK (due to serum) can mask the inhibitor's effect.
- Cell Toxicity: PHPS1 is generally non-toxic up to 50 μM for short exposures (hours). For long-term assays (>24h), perform an MTT/CellTiter-Glo assay to determine non-lethal concentrations.

References

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- Protocol Validation: Agazie, Y.M., & Hayman, M.J. (2003). "Molecular mechanism for a role of SHP2 in epidermal growth factor receptor signaling." *Molecular and Cellular Biology*, 23(21), 7875–7886.

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